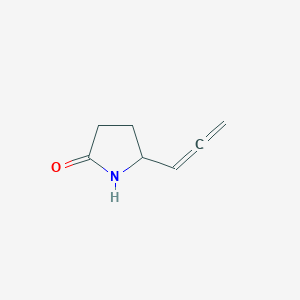

5-(1,2-Propadienyl)-2-pyrrolidinone

Description

5-(1,2-Propadienyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted at the 5-position with a 1,2-propadienyl (allene) group. This structural motif confers unique reactivity due to the conjugated π-system of the allene, which enables participation in cycloaddition and electrophilic reactions. The compound’s reactivity is influenced by the spatial orientation of its molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO), which localizes at the C1–C2 moiety of the allene. This alignment facilitates intramolecular interactions, such as the oxa-Diels-Alder reaction, driven by favorable orbital overlap between the allene’s central carbon and the carbonyl oxygen of the pyrrolidinone ring .

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

InChI |

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h3,6H,1,4-5H2,(H,8,9) |

InChI Key |

XEYSXLKRBATYDV-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Analogs :

5-(1,2-Propadienyl)-2-pyrrolidinone (Target Compound)

5-(3-Methyl-1,2-butadienyl)-2-pyrrolidinone (Structural Analog)

Mechanistic Insights: The target compound’s 1,2-propadienyl group directs reactivity toward the oxa-Diels-Alder reaction, forming six-membered oxacyclic structures. In contrast, the 3-methyl-1,2-butadienyl analog exhibits competitive interactions between its C2–C3 π-system and the pyrrolidinone’s α-carbon, leading to divergent or less predictable reaction outcomes .

Comparison with Other Pyrrolidinone Derivatives

- 4-(Substituted-Phenyl)-2-pyrrolidinones: These derivatives, such as those described in PDE4 inhibitor patents, demonstrate how substituent variations alter biological activity. For example, 4-(substituted-phenyl) groups enhance PDE4 inhibition selectivity over rolipram, a benchmark compound .

- 2-Pyrrolidinone (Parent Compound): The unsubstituted 2-pyrrolidinone lacks the allene group, resulting in simpler reactivity (e.g., hydrogen bonding and solvation properties). Analytical methods for 2-pyrrolidinone, such as HPLC (retention time: ~7 min, column efficiency: ≥5000 theoretical plates ), highlight differences in physicochemical behavior compared to its 5-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.